Fmoc-N-amido-PEG16-acid
Description
Contextualizing Fmoc-NH-PEG12-CH2CH2COOH within PEGylated Linker Chemistry
Fmoc-NH-PEG12-CH2CH2COOH is a discrete PEG derivative characterized by a 12-unit polyethylene (B3416737) glycol chain. ambeed.com This chain is flanked by two distinct functional groups: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine group at one end and a propionic acid group at the other. biochempeg.com This heterobifunctional nature is central to its utility, allowing for sequential and controlled conjugation to different molecules.
The PEG component imparts several advantageous properties, including enhanced water solubility, biocompatibility, and flexibility. chempep.com The Fmoc protecting group is a base-labile protecting group commonly used in solid-phase peptide synthesis. Its removal under mild basic conditions allows the exposed amine to react with a desired molecule. The terminal carboxylic acid provides a reactive site for coupling with amine-containing molecules, often through the formation of a stable amide bond. This strategic design places Fmoc-NH-PEG12-CH2CH2COOH firmly within the class of advanced PEG linkers used for creating complex bioconjugates and functional materials.
Significance of Fmoc-NH-PEG12-CH2CH2COOH in Advanced Biomedical and Materials Science Applications
The unique architecture of Fmoc-NH-PEG12-CH2CH2COOH underpins its significance in a variety of advanced applications:
Bioconjugation and Drug Delivery: This linker is instrumental in connecting biomolecules, such as peptides, proteins, or antibodies, to other entities like therapeutic agents or imaging labels. biochempeg.compurepeg.com The PEG12 spacer can improve the solubility and stability of the resulting conjugate and can be particularly useful in the development of antibody-drug conjugates (ADCs). biochempeg.comnih.gov In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody, and hydrophilic linkers like those based on PEG can mitigate the hydrophobicity of the drug payload, thereby improving the ADC's stability and in vivo performance. nih.gov
PROTACs: Fmoc-NH-PEG12-CH2CH2COOH is also utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). medchemexpress.cnchemicalbook.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker's length and flexibility are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. biochempeg.com
Peptide Synthesis and Modification: The Fmoc-protected amine makes this compound highly suitable for solid-phase peptide synthesis. ambeed.combiochempeg.com It can be used to introduce a PEG spacer into a peptide sequence, which can enhance the peptide's pharmacokinetic properties or reduce aggregation. biochempeg.com
Materials Science: In materials science, this linker can be used to functionalize surfaces or to create hydrogels. ambeed.comresearchgate.net The ability to attach different molecules at either end of the PEG chain allows for the construction of materials with tailored properties.
The following table summarizes some of the key applications and the role of Fmoc-NH-PEG12-CH2CH2COOH in each:
| Application Area | Specific Use of Fmoc-NH-PEG12-CH2CH2COOH | Key Benefit of the Linker |
| Drug Delivery | Linker for Antibody-Drug Conjugates (ADCs) | Improves solubility and stability of the conjugate. nih.gov |
| Bioconjugation | Synthesis of Proteolysis-Targeting Chimeras (PROTACs) | Provides optimal length and flexibility for ternary complex formation. medchemexpress.cnbiochempeg.com |
| Peptide Synthesis | Introduction of a PEG spacer into peptides | Enhances pharmacokinetic properties and reduces aggregation. biochempeg.com |
| Materials Science | Surface functionalization and hydrogel formation | Enables the creation of materials with customized properties. ambeed.comresearchgate.net |
Evolution of PEG-Based Linkers and the Role of Fmoc-NH-PEG12-CH2CH2COOH
The use of polyethylene glycol in biomedical applications began in the 1970s to improve the properties of proteins. chempep.combiochempeg.com The initial PEG linkers were often simple, polydisperse, and homobifunctional. chempep.com A significant advancement came with the development of monodisperse PEG linkers in the 1990s, which have a defined molecular weight and structure, allowing for more precise control over the final conjugate. chempep.com
The evolution continued with the creation of heterobifunctional PEGs, like Fmoc-NH-PEG12-CH2CH2COOH, which offer orthogonal reactivity. This means that the two ends of the linker can be reacted with different molecules under different reaction conditions, providing greater control over the synthesis of complex architectures. Further innovations have led to the development of branched, cleavable, and multi-arm PEG linkers designed for specific and sophisticated applications. chempep.com
Fmoc-NH-PEG12-CH2CH2COOH represents a key stage in this evolution, providing researchers with a well-defined, heterobifunctional tool that combines the benefits of PEGylation with the established and versatile Fmoc chemistry. This has been particularly impactful in the fields of peptide and oligonucleotide synthesis and the development of targeted therapeutics like ADCs and PROTACs.
Research Gaps and Future Directions for Fmoc-NH-PEG12-CH2CH2COOH
While Fmoc-NH-PEG12-CH2CH2COOH is a valuable tool, there are still areas for further research and development. One area of focus is the continued exploration of the impact of linker length and composition on the efficacy of bioconjugates. For instance, in the context of ADCs, the precise configuration and length of the PEG unit can significantly affect the stability and pharmacokinetic profile of the conjugate. nih.gov
Future research may also involve the incorporation of this linker into more complex, multi-functional constructs. For example, combining it with other types of linkers, such as cleavable linkers, could lead to the development of stimuli-responsive drug delivery systems that release their payload only at the target site. technologynetworks.com
Another potential direction is the development of more efficient and scalable synthetic routes for producing high-purity Fmoc-NH-PEG12-CH2CH2COOH and related monodisperse PEG linkers. As the demand for these specialized reagents grows with the increasing number of PEGylated therapeutics in development, streamlined synthesis will be crucial.
Finally, a deeper understanding of the structure-property relationships of conjugates containing this linker will continue to drive innovation. Computational modeling and advanced analytical techniques can be employed to predict how the linker will influence the behavior of the final product, accelerating the design and optimization of new and more effective biomedical and material science applications.
Structure
2D Structure
Properties
CAS No. |
850312-72-0 |
|---|---|
Molecular Formula |
C50H81NO20 |
Molecular Weight |
1016.2 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C50H81NO20/c52-49(53)9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-51-50(54)71-43-48-46-7-3-1-5-44(46)45-6-2-4-8-47(45)48/h1-8,48H,9-43H2,(H,51,54)(H,52,53) |
InChI Key |
SNFUPBLFEUWDAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fmoc-N-amido-PEG12-acid |
Origin of Product |
United States |
Ii. Chemical Synthesis Methodologies for Fmoc Nh Peg12 Ch2ch2cooh and Its Derivatives
Established Synthetic Pathways for Fmoc-NH-PEG12-CH2CH2COOH
Solid-Phase Synthesis Techniques for Fmoc-NH-PEG12-CH2CH2COOH
Solid-phase peptide synthesis (SPPS) provides a robust and efficient method for the stepwise assembly of molecules like Fmoc-NH-PEG12-CH2CH2COOH on an insoluble polymer support. bachem.com This technique simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing steps. bachem.com
A general strategy for the solid-phase synthesis of Fmoc-NH-PEG12-CH2CH2COOH involves the following key steps:
Resin Selection and Preparation : A suitable solid support, such as a 2-chlorotrityl chloride resin, is chosen. This type of resin allows for the mild cleavage of the final product, preserving the acid-labile side-chain protecting groups if present. uci.edu The resin is typically swelled in an appropriate solvent like N,N-dimethylformamide (DMF) to ensure accessibility of the reactive sites. uci.edu
Attachment of the First Building Block : The synthesis can be initiated by attaching a precursor of the propionic acid moiety to the resin.
Stepwise Elongation of the PEG Chain : The polyethylene (B3416737) glycol (PEG) chain is then built in a stepwise manner. This can be accomplished by sequentially coupling monomeric or oligomeric PEG units that have a protected amine at one end and a reactive group (e.g., a hydroxyl or a leaving group) at the other.
Introduction of the Fmoc-Protected Amine : The final step on the solid support is the coupling of a molecule containing the Fmoc-protected amine. For instance, a pre-synthesized Fmoc-amino-PEG unit can be coupled to the resin-bound PEG chain.
Cleavage from the Resin : Once the full linker is assembled, it is cleaved from the solid support. For a 2-chlorotrityl chloride resin, this is typically achieved using a mild acidic solution, such as a mixture of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which leaves the Fmoc group intact. peptide.com
Purification : The cleaved product is then purified, commonly by techniques such as high-performance liquid chromatography (HPLC), to yield the final Fmoc-NH-PEG12-CH2CH2COOH.
This solid-phase approach is particularly advantageous for producing well-defined, monodisperse PEG linkers, which is crucial for the synthesis of homogeneous bioconjugates. fishersci.co.uk
Solution-Phase Synthesis Approaches for Fmoc-NH-PEG12-CH2CH2COOH
Solution-phase synthesis offers an alternative route that is often more scalable than solid-phase methods. This approach involves carrying out all reactions in a homogeneous solution, with purification of intermediates after each step.
A plausible solution-phase synthesis of Fmoc-NH-PEG12-CH2CH2COOH could proceed as follows:
Synthesis of the PEG Backbone : The synthesis would begin with a commercially available polyethylene glycol derivative, for example, a mono-Boc-protected amino-PEG11-alcohol.
Introduction of the Carboxylic Acid Moiety : The terminal hydroxyl group of the PEG chain can be converted to a carboxylic acid. This can be achieved through a two-step process involving an initial reaction with a protected bromoacetic acid or similar reagent, followed by deprotection.
Deprotection of the Amine : The Boc-protecting group on the amine terminus is removed under acidic conditions to yield the free amine.
Fmoc Protection : The exposed amino group is then reacted with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, in a basic aqueous-organic medium to install the Fmoc protecting group. chempep.com
Purification : The final product is purified from the reaction mixture using techniques like extraction and column chromatography to yield pure Fmoc-NH-PEG12-CH2CH2COOH.
This method is well-suited for larger-scale production where the cost and capacity of solid-phase resins might be limiting factors.
Functional Group Transformations and Derivatizations of Fmoc-NH-PEG12-CH2CH2COOH
The utility of Fmoc-NH-PEG12-CH2CH2COOH as a linker lies in the orthogonal reactivity of its two terminal functional groups. The Fmoc-protected amine and the carboxylic acid can be selectively manipulated to facilitate conjugation with various biomolecules.
Fmoc Deprotection Strategies for Amine Liberation
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, meaning it can be removed under mild basic conditions without affecting other acid-labile protecting groups that might be present in a larger molecule, such as a peptide. creativepegworks.com The deprotection proceeds via a β-elimination mechanism. sigmaaldrich.com
The most common method for Fmoc deprotection is treatment with a solution of a secondary amine in an organic solvent. sigmaaldrich.com Piperidine (B6355638) in DMF is the most widely used reagent for this purpose. uci.educreativepegworks.com The reaction is typically rapid, often completing within minutes at room temperature. creativepegworks.com The completion of the deprotection can be monitored by UV spectroscopy, as the dibenzofulvene byproduct generated during the reaction has a characteristic UV absorbance. chempep.com
| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) | DMF | 5-15 minutes | The most common and efficient method. uci.educhempep.comcreativepegworks.com |
| Piperidine | 5% (v/v) | DMF | ~20 seconds (half-life) | Slower than 20% piperidine but still effective. sigmaaldrich.com |
| Morpholine | 50% (v/v) | DMF | ~1 minute (half-life) | A less nucleophilic alternative to piperidine. sigmaaldrich.com |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) with 2% piperidine | DMF | Very rapid | DBU is a stronger, non-nucleophilic base; piperidine is added to scavenge the dibenzofulvene. peptide.com |
Carboxylic Acid Activation for Conjugation Reactions
The carboxylic acid terminus of Fmoc-NH-PEG12-CH2CH2COOH must be activated to facilitate its reaction with nucleophiles, most commonly the primary amines found in the side chains of lysine (B10760008) residues or at the N-terminus of proteins and peptides. researchgate.net Direct reaction between a carboxylic acid and an amine is generally inefficient as it leads to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org
Activation is typically achieved by converting the carboxylic acid into a more reactive species, such as an active ester or by using coupling reagents that form a highly reactive intermediate in situ. hepatochem.com
Common methods for carboxylic acid activation include:
Carbodiimide-mediated coupling : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. libretexts.org These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by an amine to form an amide bond. libretexts.org To improve efficiency and reduce side reactions like racemization, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) is often included to form a more stable active ester intermediate. hepatochem.com
Aminium/Phosphonium Salt-Based Coupling Reagents : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents that generate active esters in situ. researchgate.net These are often preferred in peptide synthesis due to their high reactivity and low propensity for racemization. hepatochem.com
Formation of Isolated Active Esters : The carboxylic acid can be pre-activated by converting it into a stable, yet reactive, ester, such as an N-hydroxysuccinimide (NHS) ester. hepatochem.com This NHS ester can then be purified and reacted with an amine in a separate step to form the desired amide bond.
| Activating Reagent(s) | Additive (optional) | Typical Solvent | Key Features |
| DCC or EDC | NHS or HOBt | DMF, DCM | Widely used, cost-effective. The urea (B33335) byproduct of DCC is insoluble and can be removed by filtration. EDC's byproduct is water-soluble. libretexts.org |
| HBTU, HATU, PyBOP | HOBt, HOAt | DMF | High coupling efficiency, rapid reaction times, and low racemization. researchgate.nethepatochem.com |
| Thionyl chloride (SOCl₂) | None | Aprotic solvents (e.g., DCM) | Converts the carboxylic acid to a highly reactive acyl chloride. Harsh conditions may not be suitable for sensitive substrates. fishersci.co.uk |
Advanced Synthetic Strategies for Tailored Fmoc-NH-PEG12-CH2CH2COOH Analogues
The versatility of Fmoc-NH-PEG12-CH2CH2COOH can be expanded by creating analogues with tailored properties. Advanced synthetic strategies focus on modifying the PEG linker length, incorporating different functional groups, or introducing cleavable moieties.
The synthesis of heterobifunctional PEG linkers often starts with a symmetrical diol PEG, which is then desymmetrized. nih.gov One hydroxyl group can be converted to a different functionality, such as an azide (B81097) or an alkyne for use in "click chemistry". nih.gov The other hydroxyl group can then be modified to introduce the carboxylic acid and the protected amine.
Strategies for creating tailored analogues include:
Varying the PEG Chain Length : Analogues with different numbers of ethylene (B1197577) glycol units (e.g., PEG4, PEG8, PEG24) can be synthesized to modulate the spacer length, which can influence the solubility, flexibility, and biological activity of the final conjugate. nih.gov
Introducing Orthogonal Functional Groups : By employing different synthetic routes, analogues with alternative functionalities to the carboxylic acid can be created. For example, the carboxylic acid could be replaced with a maleimide (B117702) group for specific reaction with thiols, or an alkyne or azide for bioorthogonal ligation reactions. creative-biogene.com
Incorporation of Cleavable Linkers : For applications where the release of a conjugated molecule is desired under specific conditions (e.g., in a reducing intracellular environment or in the presence of a specific enzyme), cleavable moieties can be incorporated into the PEG backbone. Examples include disulfide bonds, which are cleaved by reducing agents like glutathione, or peptide sequences that are substrates for specific proteases. researchgate.net
These advanced synthetic approaches allow for the fine-tuning of the linker's properties to meet the specific requirements of a wide range of applications in biotechnology and medicine. axispharm.com
Stereoselective Synthesis of Fmoc-NH-PEG12-CH2CH2COOH Derivatives
While Fmoc-NH-PEG12-CH2CH2COOH itself is an achiral molecule, the synthesis of its derivatives, particularly when conjugated to chiral molecules such as amino acids or other bioactive compounds, often requires stereoselective approaches. The principles of stereoselective synthesis are crucial to ensure the desired biological activity and to avoid the formation of diastereomeric mixtures, which can be difficult to separate and may exhibit different pharmacological profiles.
Stereocontrol can be introduced through various established synthetic strategies, including the use of chiral auxiliaries, asymmetric catalysis, and chiral starting materials. For instance, when coupling the carboxylic acid terminus of Fmoc-NH-PEG12-CH2CH2COOH to a chiral amine, diastereomers can be formed if the amine is a racemate. To avoid this, enantiomerically pure amines are typically used.
In the context of solid-phase peptide synthesis (SPPS), where Fmoc-NH-PEG12-CH2CH2COOH is often employed as a linker, the stereointegrity of the amino acids being coupled is paramount. The use of well-established coupling reagents and protocols helps to minimize racemization during the activation of the carboxylic acid group of the incoming Fmoc-amino acid.
Table 1: Key Considerations in the Stereoselective Synthesis of Fmoc-NH-PEG12-CH2CH2COOH Derivatives
| Strategy | Description | Key Parameters |
| Use of Enantiopure Starting Materials | Employing chiral building blocks that are already in their desired stereochemical form. | High enantiomeric excess of starting materials. |
| Chiral Auxiliaries | Covalently attaching a chiral auxiliary to the achiral substrate to direct the stereochemical outcome of a subsequent reaction. | Efficient attachment and removal of the auxiliary without racemization. |
| Asymmetric Catalysis | Utilizing a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other. | High catalyst turnover number and enantioselectivity. |
| Control of Racemization | Minimizing the loss of stereochemical integrity during coupling reactions. | Choice of coupling reagents, solvent, temperature, and reaction time. |
Scalable Synthesis Protocols for Research and Pre-clinical Applications
The transition from laboratory-scale synthesis to larger quantities required for pre-clinical studies presents significant challenges. Scalable synthesis protocols for Fmoc-NH-PEG12-CH2CH2COOH must be robust, cost-effective, and yield a product of consistently high quality.
The synthesis typically begins with a discrete PEG12 diol, which is then sequentially functionalized. One terminus is converted to an amine, which is subsequently protected with the Fmoc group. The other terminus is oxidized to a carboxylic acid. Each step in this process needs to be optimized for scalability, including purification methods.
For larger scale production, traditional column chromatography may become impractical. Alternative purification techniques such as crystallization, precipitation, and tangential flow filtration are often explored. Process analytical technology (PAT) can be implemented to monitor reaction progress and ensure batch-to-batch consistency.
Table 2: Comparison of Synthesis Scales for Fmoc-NH-PEG12-CH2CH2COOH
| Parameter | Research Scale (mg to g) | Pre-clinical Scale (g to kg) |
| Reaction Vessels | Glass flasks | Glass-lined or stainless steel reactors |
| Purification | Silica gel chromatography | Crystallization, precipitation, preparative HPLC |
| Solvent Volumes | Milliliters to liters | Liters to hundreds of liters |
| Process Control | Manual monitoring | Automated process control, PAT |
| Cost of Goods | High per unit mass | Lower per unit mass due to economies of scale |
Analytical Characterization Techniques in Fmoc-NH-PEG12-CH2CH2COOH Synthesis Research
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of Fmoc-NH-PEG12-CH2CH2COOH. A combination of spectroscopic and chromatographic techniques is employed to provide a comprehensive understanding of the molecule's properties.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of Fmoc-NH-PEG12-CH2CH2COOH.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are primary tools for structural verification. ¹H NMR provides information on the number and environment of protons, allowing for the identification of the Fmoc group, the PEG backbone, and the terminal methylene (B1212753) groups adjacent to the amine and carboxylic acid. ¹³C NMR complements this by providing information on the carbon skeleton.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is a key indicator of the correct product. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the structure by showing the loss of specific fragments, such as the Fmoc group or ethylene glycol units.
Table 3: Representative Spectroscopic Data for Fmoc-NH-PEG12-CH2CH2COOH
| Technique | Key Observables |
| ¹H NMR | Signals corresponding to the aromatic protons of the Fmoc group (typically ~7.2-7.8 ppm), the characteristic repeating ethylene glycol units of the PEG chain (~3.6 ppm), and methylene protons adjacent to the amide and carboxylic acid groups. |
| ¹³C NMR | Resonances for the carbonyls of the Fmoc and carboxylic acid groups, the aromatic carbons of the fluorenyl group, and the characteristic signal for the PEG backbone carbons (~70 ppm). |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 839.96 g/mol . |
Chromatographic Techniques for Purity Assessment
Chromatographic techniques are vital for determining the purity of Fmoc-NH-PEG12-CH2CH2COOH and for identifying any potential impurities.
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of this compound. A C18 column is typically used with a gradient of water and an organic solvent (e.g., acetonitrile), often with an additive like trifluoroacetic acid (TFA). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Purity levels for commercially available Fmoc-NH-PEG12-CH2CH2COOH are typically ≥95%.
Liquid Chromatography-Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer allows for the identification of impurities detected in the chromatogram. This is particularly useful for identifying process-related impurities, such as PEG oligomers with different chain lengths or molecules with incomplete functionalization.
Table 4: Typical HPLC Parameters for Purity Assessment of Fmoc-NH-PEG12-CH2CH2COOH
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient from A to B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Expected Retention Time | Dependent on the specific gradient, but typically in the mid-to-late part of the chromatogram due to the hydrophobic Fmoc group. |
Iii. Applications of Fmoc Nh Peg12 Ch2ch2cooh in Bioconjugation and Biomedical Research
Role of Fmoc-NH-PEG12-CH2CH2COOH in Peptide Synthesis and Modification
Fmoc-NH-PEG12-CH2CH2COOH serves as a specialized building block in peptide chemistry, primarily within the framework of solid-phase peptide synthesis (SPPS). Its incorporation into a peptide sequence imparts specific, desirable characteristics related to solubility and aggregation, and provides a reactive handle for subsequent chemical modifications.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-NH-PEG12-CH2CH2COOH
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. nih.govnih.govbiotage.compeptide.com The Fmoc/tBu strategy is a widely adopted method due to its use of milder chemical conditions compared to older Boc-based methods. nih.govbiotage.com The synthesis cycle involves the iterative deprotection of the N-terminal Fmoc group with a mild base (typically piperidine) and subsequent coupling of the next Fmoc-protected amino acid. peptide.comnih.govspringernature.com
Fmoc-NH-PEG12-CH2CH2COOH is utilized as a non-standard amino acid building block within this process. qyaobio.com It is introduced at a specific position in the peptide sequence just like any other Fmoc-protected amino acid. The carboxylic acid end of the molecule is activated and coupled to the free N-terminal amine of the growing peptide chain on the solid support. After coupling, the Fmoc group is removed, exposing the amine and allowing the synthesis to continue. This seamlessly incorporates a 12-unit PEG linker into the peptide backbone, serving as a flexible, hydrophilic spacer. qyaobio.compeptide.com
Table 1: Standard Fmoc-SPPS Cycle
| Step | Reagent/Process | Purpose |
|---|---|---|
| 1. Deprotection | 20% Piperidine (B6355638) in DMF | Removes the N-terminal Fmoc protecting group, exposing a free amine. |
| 2. Washing | DMF, DCM | Removes excess piperidine and byproducts. |
| 3. Coupling | Fmoc-amino acid, Coupling Reagent (e.g., COMU), Base (e.g., DIPEA) in DMF | Activates the carboxylic acid of the incoming amino acid and couples it to the free amine on the resin-bound peptide. |
| 4. Washing | DMF, DCM | Removes excess reagents and byproducts. |
This interactive table outlines the fundamental, repeating steps of the Fmoc-SPPS process.
Chemo- and Regioselective Ligation Strategies Utilizing Fmoc-NH-PEG12-CH2CH2COOH
The structure of Fmoc-NH-PEG12-CH2CH2COOH is inherently suited for chemo- and regioselective ligation strategies due to its two distinct functional groups: the amine (protected by Fmoc) and the terminal carboxylic acid. axispharm.com This orthogonality allows for controlled, stepwise reactions.
Once incorporated into a peptide via SPPS, the terminal carboxylic acid of the PEG linker remains available for further modification. This carboxyl group can be selectively activated and coupled to an amine-containing molecule, such as a fluorescent label, a targeting ligand, or another peptide, without affecting other functional groups in the peptide sequence. peptide.com Conversely, if the molecule is used in solution-phase chemistry, the Fmoc group can be removed to reveal a primary amine, which can then be selectively reacted with an activated carboxyl group or other amine-reactive moieties. broadpharm.com This ability to direct reactions to a specific site is the basis of regioselective ligation.
Furthermore, these functional groups enable chemoselective ligations, such as native chemical ligation (NCL) when appropriately modified. For instance, a peptide synthesized with a C-terminal PEG linker ending in a carboxyl group can be further derivatized to a thioester, a necessary precursor for NCL. nih.govresearchgate.net This allows the specific ligation of the PEGylated peptide to another peptide fragment that has an N-terminal cysteine, forming a native peptide bond at the ligation site.
Impact on Peptide Solubility and Aggregation Prevention
A significant challenge in the synthesis and handling of many peptides is their tendency to aggregate and their poor solubility in aqueous buffers. medchemexpress.commerckmillipore.comsb-peptide.comgenscript.comcam.ac.uk Peptide aggregation can occur during SPPS, hindering reaction kinetics and leading to incomplete synthesis, and can also complicate purification and subsequent applications. sigmaaldrich.com
Fmoc-NH-PEG12-CH2CH2COOH in Antibody-Drug Conjugates (ADCs) Research
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. medchemexpress.com The linker connecting the antibody and the drug is a critical component that heavily influences the ADC's stability, pharmacokinetics, and efficacy. adcreview.comnih.gov
Linker Design and Optimization for ADC Stability and Efficacy
The ideal ADC linker must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing premature release of the toxic payload that could harm healthy tissues. nih.gov However, it must also be designed to release the drug efficiently once the ADC reaches the target tumor cell. nih.gov Many potent cytotoxic payloads are highly hydrophobic, which can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation. adcreview.comnih.gov
Table 2: Impact of PEG Linker Hydrophilicity on ADC Properties
| ADC Property | Effect of Increased Linker Hydrophilicity | Rationale |
|---|---|---|
| Solubility | Increased | The hydrophilic nature of PEG counteracts the hydrophobicity of the payload. adcreview.com |
| Aggregation | Decreased | PEG chains create a hydrophilic shield, preventing intermolecular interactions that lead to aggregation. biochempeg.com |
| Stability | Increased | Improved solubility and reduced aggregation contribute to greater stability in formulation and in circulation. nih.gov |
| Pharmacokinetics (PK) | Improved (e.g., longer half-life, slower clearance) | Reduced nonspecific uptake and clearance, leading to prolonged exposure. researchgate.netchemexpress.com |
| Off-Target Toxicity | Potentially Reduced | Slower, more controlled drug release and less nonspecific uptake can minimize damage to healthy tissues. chemexpress.comyoutube.com |
This interactive table summarizes the beneficial effects of incorporating hydrophilic PEG linkers into ADC design.
Site-Specific Conjugation Methodologies using Fmoc-NH-PEG12-CH2CH2COOH
Traditional methods for creating ADCs often involve conjugating drugs to naturally occurring amino acids like lysine (B10760008) or cysteine, resulting in a heterogeneous mixture of molecules with varying drug-to-antibody ratios (DARs) and conjugation sites. nih.gov This heterogeneity can lead to inconsistent performance and a narrow therapeutic window. Site-specific conjugation technologies aim to produce homogeneous ADCs with a precisely controlled DAR and defined attachment points, leading to improved properties. nih.govnih.govbroadpharm.com
Fmoc-NH-PEG12-CH2CH2COOH is a heterobifunctional linker well-suited for such advanced strategies. jenkemusa.com In one approach, the linker can be attached to a specific, engineered site on the antibody. This could be an engineered cysteine residue (e.g., THIOMAB™ technology) or an unnatural amino acid incorporated into the antibody sequence. nih.govnih.gov For example, the carboxyl end of the PEG linker could be activated and reacted with an amine-containing unnatural amino acid on the antibody. Subsequently, the Fmoc group is removed, and the newly exposed amine on the linker is used to attach the cytotoxic payload. This ensures that the drug is conjugated only at the intended locations, yielding a homogeneous ADC product. nih.gov This precise control over the ADC's architecture is critical for optimizing its therapeutic index. nih.govbroadpharm.com
Pre-clinical and Clinical Research Implications of Fmoc-NH-PEG12-CH2CH2COOH-linked ADCs
The heterobifunctional nature of Fmoc-NH-PEG12-CH2CH2COOH, featuring a terminal carboxylic acid and a protected amine, makes it a suitable linker for the development of Antibody-Drug Conjugates (ADCs). While specific preclinical and clinical data for ADCs employing this exact linker are not extensively detailed in public literature, the implications of its use can be inferred from research on ADCs with similar polyethylene (B3416737) glycol (PEG) structures.
The linker component is critical to the success of an ADC, influencing its stability, pharmacokinetics, and the timely release of its cytotoxic payload. nih.gov The incorporation of a PEG moiety, such as the 12-unit chain in Fmoc-NH-PEG12-CH2CH2COOH, is a recognized strategy to improve the physicochemical properties of ADCs. researchgate.net Hydrophilic linkers can mitigate the hydrophobicity of the cytotoxic drug, which positively affects the physical stability and in vivo performance of the resulting conjugate. researchgate.net
Preclinical research on ADCs with PEG12 linkers has demonstrated significant benefits. For instance, a study comparing different PEG configurations found that ADCs with two pendant 12-unit PEG chains exhibited superior performance and slower clearance rates in mice compared to those with a linear 24-unit PEG linker. researchgate.netnih.gov This suggests that the specific length and arrangement of the PEG chain are crucial design parameters. The use of a PEG12 linker in an ADC would be anticipated to:
Improve Pharmacokinetics (PK): PEGylation is known to prolong the circulation half-life of biologics. In ADCs, this can lead to increased tumor accumulation and therapeutic efficacy. mdpi.com Studies have shown that the ADC's clearance rate is linked to the linker's configuration, with certain PEG12 formats demonstrating favorable PK profiles. researchgate.netnih.gov
Optimize Therapeutic Index: By improving stability and PK, the linker helps ensure that the cytotoxic payload is delivered specifically to the tumor site, potentially reducing off-target toxicities and widening the therapeutic window. nih.gov
The multifaceted optimization of the antibody, linker, and payload is essential for developing a viable clinical ADC candidate. pegsummit.com The choice of a linker like Fmoc-NH-PEG12-CH2CH2COOH, with its defined length and hydrophilic properties, represents a key step in the rational design of next-generation ADCs aimed at improving upon the efficacy and safety of current cancer therapeutics. nih.gov
Fmoc-NH-PEG12-CH2CH2COOH as a Component in PROTACs (Proteolysis Targeting Chimeras) Research
Fmoc-NH-PEG12-CH2CH2COOH is a polyethylene glycol (PEG)-based linker molecule actively used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins by coopting the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS). nih.govmdpi.com This technology represents a paradigm shift from traditional occupancy-driven inhibition to an event-driven, catalytic degradation of target proteins. nih.gov
Design Principles of PROTACs Incorporating Fmoc-NH-PEG12-CH2CH2COOH
A PROTAC molecule is comprised of three distinct parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. mdpi.comnih.gov The linker is a critical component that significantly influences the biological activity and physicochemical properties of the PROTAC.
The incorporation of Fmoc-NH-PEG12-CH2CH2COOH as the linker follows key design principles:
Bifunctionality: The molecule provides two distinct reactive ends for sequential or orthogonal conjugation. The carboxylic acid (-COOH) end can be activated to form an amide bond with an amine-containing ligand (e.g., on the POI binder). The fluorenylmethyloxycarbonyl (Fmoc) group protects a primary amine (-NH2), which can be deprotected under basic conditions to allow for its conjugation to the second ligand (e.g., the E3 ligase binder). nanocs.netcreativepegworks.com
Length and Flexibility: The 12-unit PEG chain provides a specific length and degree of flexibility. This is crucial for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase. The optimal linker length is target-dependent and must be sufficient to span the distance between the two proteins without causing steric hindrance.
Physicochemical Properties: As a PEG derivative, the linker enhances the solubility and can improve the cell permeability of the final PROTAC molecule, which are often large and can have poor drug-like properties. axispharm.com
E3 Ubiquitin Ligase and Target Protein Ligand Conjugation Strategies
The synthesis of a PROTAC using Fmoc-NH-PEG12-CH2CH2COOH involves the covalent attachment of a POI-binding ligand and an E3 ligase-recruiting ligand. The strategy leverages the linker's terminal functional groups. A typical synthetic route involves:
Activating the carboxylic acid of Fmoc-NH-PEG12-CH2CH2COOH.
Reacting it with a functional group (commonly an amine) on the POI ligand to form a stable amide bond.
Removing the Fmoc protecting group from the other end of the linker to expose the primary amine.
Coupling this newly exposed amine with an activated functional group on the E3 ligase ligand.
The most commonly hijacked E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), for which potent small-molecule ligands have been developed. nih.govnih.gov The choice of E3 ligase can be critical, as their expression levels may vary between different cell types and tissues. nih.gov
| E3 Ubiquitin Ligase | Commonly Used Ligands | Typical Linker Attachment Point on Ligand |
|---|---|---|
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide derivatives | Glutarimide ring |
| Von Hippel-Lindau (VHL) | Hydroxyproline (HYP) mimetics (e.g., (S,R,S)-AHPC) | Hydroxy group or other peripheral positions |
| Inhibitor of Apoptosis Proteins (IAPs) | Bestatin, SMAC mimetics | Various positions depending on the specific ligand |
| Mouse Double Minute 2 Homolog (MDM2) | Nutlin derivatives | Piperazinone core |
This table summarizes common E3 ubiquitin ligases and their corresponding ligands used in PROTAC development. The Fmoc-NH-PEG12-CH2CH2COOH linker would be conjugated to these ligands at synthetically accessible points. nih.govresearchgate.netadooq.commedchemexpress.com
Research on Target Protein Degradation Mechanisms Mediated by Fmoc-NH-PEG12-CH2CH2COOH PROTACs
The mechanism of action for any PROTAC, including those synthesized with an Fmoc-NH-PEG12-CH2CH2COOH linker, is a four-step catalytic process. mdpi.com
Ternary Complex Formation: The PROTAC molecule first binds to both the POI and an E3 ubiquitin ligase simultaneously, bringing them into close proximity and forming a POI-PROTAC-E3 ligase ternary complex. mdpi.comnih.gov The PEG12 linker plays a crucial role here, as its flexibility and length can help establish favorable protein-protein interactions between the POI and the E3 ligase. nih.govembo.org
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine residues on the surface of the POI. nih.gov
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the target protein into smaller peptides. nih.govmdpi.com
PROTAC Recycling: After the POI is ubiquitinated, the PROTAC molecule is released from the complex and can go on to recruit another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation. nih.govnih.gov
Advanced Bioconjugation Strategies with Fmoc-NH-PEG12-CH2CH2COOH
Conjugation to Proteins and Enzymes for Stability and Functionality Enhancement
The process of attaching PEG chains to therapeutic proteins, known as PEGylation, is a well-established bioconjugation strategy to improve their pharmacological properties. Fmoc-NH-PEG12-CH2CH2COOH serves as a valuable reagent in this field. The conjugation of this specific PEG linker to proteins and enzymes can lead to significant enhancements in their stability and functionality. nanocs.netaxispharm.com
The strategy for conjugation depends on the available reactive residues on the protein surface (e.g., lysine, cysteine) and the desired site of attachment. The ability of PEGylation to enhance protein conformational stability is strongly dependent on the specific site of attachment and the chemistry of the linker used. nih.govnih.gov Using Fmoc-NH-PEG12-CH2CH2COOH, a protein can be modified at a specific site to introduce a PEG chain, which can shield the protein from proteolytic enzymes, reduce immunogenicity, and improve its solubility and circulation half-life. nanocs.net
| Property | Effect of Conjugation with Fmoc-NH-PEG12-CH2CH2COOH | Underlying Mechanism |
|---|---|---|
| Conformational Stability | Increased resistance to thermal and chemical denaturation. | The attached PEG chain can act as a molecular "shield," sterically hindering unfolding and protecting vulnerable regions from the solvent. nih.gov |
| Resistance to Proteolysis | Decreased degradation by proteolytic enzymes. | PEGylation can mask protease cleavage sites on the protein surface, thereby increasing its stability in biological fluids. nih.gov |
| Solubility | Enhanced solubility of the protein, especially for aggregation-prone molecules. | The hydrophilic PEG chain increases the overall hydrodynamic radius and water solubility of the protein conjugate. nanocs.netaxispharm.com |
| Immunogenicity | Reduced recognition by the immune system. | The PEG chain can mask epitopes on the protein surface, preventing the binding of antibodies and subsequent immune responses. nanocs.net |
| Pharmacokinetics | Prolonged plasma half-life and reduced renal clearance. | The increased size of the PEG-protein conjugate slows its filtration by the kidneys, leading to longer circulation times. |
This table outlines the potential enhancements to protein and enzyme properties following conjugation with Fmoc-NH-PEG12-CH2CH2COOH and the mechanisms responsible for these improvements.
Nucleic Acid Conjugation for Therapeutic and Diagnostic Applications
The covalent attachment of molecules to nucleic acids, a process known as bioconjugation, is a cornerstone of modern therapeutic and diagnostic development. Fmoc-NH-PEG12-CH2CH2COOH serves as a valuable linker in this context, facilitating the creation of nucleic acid conjugates with enhanced properties. The PEG12 spacer, in particular, offers improved hydrophilicity and biocompatibility to the resulting conjugate.
The Fmoc protecting group on the amine allows for its selective deprotection under basic conditions, revealing a primary amine that can be readily conjugated to a desired molecule. Subsequently, the terminal carboxylic acid can be activated to react with an amine-modified nucleic acid, forming a stable amide bond. This strategic approach enables the precise assembly of complex biomolecular structures.
Detailed Research Findings:
Research has demonstrated the utility of PEG12 linkers in the development of antisense oligonucleotides (ASOs), which are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) molecules and modulate gene expression. In one study, the conjugation of a PEG12 chain to an antisense oligonucleotide was investigated to assess its impact on gene silencing activity. The results indicated that the presence of the short PEG linker did not negatively affect the oligonucleotide's ability to downregulate its target gene. nih.gov
The study evaluated the gene silencing efficiency of both unmodified and PEG12-conjugated antisense oligonucleotides targeting a specific gene. The findings, summarized in the table below, highlight the comparable efficacy of the PEGylated ASO.
Table 1: Gene Silencing Activity of Unmodified vs. PEG12-Conjugated Antisense Oligonucleotides
| Oligonucleotide | Target Gene Expression (% of control) |
|---|---|
| Unmodified Antisense Oligonucleotide | ~40% |
| PEG12-Conjugated Antisense Oligonucleotide | ~45% |
These findings are significant as they suggest that the incorporation of a PEG12 linker, which can improve the pharmacokinetic properties of the oligonucleotide, does not compromise its therapeutic efficacy. nih.gov The hydrophilic nature of the PEG spacer can enhance the solubility of the ASO and potentially reduce its clearance rate in vivo, leading to a longer duration of action.
Bioconjugation in Biosensor Development and Diagnostic Tools
The development of sensitive and specific biosensors is crucial for early disease diagnosis and monitoring. Fmoc-NH-PEG12-CH2CH2COOH plays a pivotal role in the fabrication of these diagnostic tools by enabling the stable immobilization of nucleic acid probes, such as DNA fragments or aptamers, onto sensor surfaces.
The process typically involves the functionalization of the sensor surface with a molecule that can react with the carboxylic acid group of the linker. The Fmoc-protected amine of the linker is then deprotected to allow for the attachment of the nucleic acid probe. This controlled, stepwise immobilization ensures that the probes are oriented correctly and are accessible for binding to their target molecules.
Detailed Research Findings:
While specific studies detailing the use of Fmoc-NH-PEG12-CH2CH2COOH in biosensors are not extensively documented in publicly available literature, the principles of using PEG linkers for probe immobilization are well-established. For instance, research on the development of electrochemical DNA biosensors has highlighted the importance of the linker in controlling the density and orientation of immobilized DNA probes on gold electrodes.
A study investigating the impact of a peptide-PEG linker on a surface for enzyme detection demonstrated a significant increase in the rate of hydrolysis compared to a directly immobilized substrate. This suggests that the PEG spacer enhances the accessibility of the recognition element.
Table 2: Effect of PEG Linker on Enzyme Hydrolysis Rate on a Sensor Surface
| Surface Modification | Amount of Released Product (pmol/mm²) | Reaction Completion Time |
|---|---|---|
| Directly Immobilized Substrate | 0.14 | > 3 hours |
| Substrate Immobilized via PEG Linker | 0.26 | ~ 2 hours |
These results underscore the importance of the linker in optimizing the performance of surface-based biosensors. The flexibility and hydrophilicity of the PEG12 chain in Fmoc-NH-PEG12-CH2CH2COOH would be expected to provide similar benefits in the context of nucleic acid-based biosensors, leading to improved sensitivity and faster detection times.
Iv. Fmoc Nh Peg12 Ch2ch2cooh in Drug Delivery Systems Research
PEGylation Strategies for Enhanced Drug Solubility and Circulation
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents. nih.govtaylorandfrancis.com By increasing the hydrodynamic size of a drug, PEGylation can reduce its clearance by the kidneys, leading to a longer half-life in the body. nih.govbiochempeg.com The hydrophilic nature of the PEG chain can also increase the water solubility of hydrophobic drugs and shield them from enzymatic degradation and the host's immune system. taylorandfrancis.comnih.gov Fmoc-NH-PEG12-CH2CH2COOH serves as a discrete PEG linker, meaning it has a precisely defined length, which is crucial for consistent manufacturing and performance of drug conjugates. biochempeg.com
Passive Targeting Mechanisms in Fmoc-NH-PEG12-CH2CH2COOH-Based Drug Delivery
Passive targeting relies on the inherent properties of drug nanocarriers and the pathophysiology of diseased tissues, particularly tumors. nih.govnih.gov Tumors often have leaky blood vessels and poor lymphatic drainage, leading to the accumulation of nanoparticles in a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. nih.gov
By incorporating Fmoc-NH-PEG12-CH2CH2COOH into nanocarrier formulations, researchers can leverage the EPR effect. The PEG chain creates a "stealth" layer on the surface of the nanocarrier, which helps it evade recognition and clearance by the immune system, specifically the mononuclear phagocyte system. taylorandfrancis.com This prolonged circulation time allows for greater accumulation of the drug-loaded nanocarrier at the tumor site. nih.gov The physicochemical properties of the nanocarrier, such as size and surface chemistry, which are influenced by the PEG linker, are critical determinants of successful passive targeting. nih.gov
Active Targeting Ligand Conjugation via Fmoc-NH-PEG12-CH2CH2COOH
Active targeting involves attaching specific ligands to the surface of a drug delivery system to facilitate binding to receptors that are overexpressed on target cells. nih.govnih.gov This approach aims to increase drug concentration at the site of action and minimize off-target effects.
Fmoc-NH-PEG12-CH2CH2COOH is ideally suited for this strategy. The terminal carboxylic acid group (COOH) serves as a versatile handle for covalently attaching targeting ligands. broadpharm.combiochempeg.com This reaction is typically carried out using activators like EDC or DCC to form a stable amide bond with primary amine groups on the ligand. cd-bioparticles.netbiochempeg.com A variety of biological ligands can be used, including antibodies, peptides, and small molecules, to direct the drug carrier to specific cells or tissues. nih.gov The PEG chain acts as a flexible spacer, ensuring that the conjugated ligand is accessible for receptor binding and not sterically hindered by the nanocarrier surface.
Nanocarrier Formulation with Fmoc-NH-PEG12-CH2CH2COOH
This linker is integral to the formulation of various nanocarriers designed to improve drug delivery. Its bifunctional nature allows it to be incorporated into different types of nanoparticle systems, enhancing their stability, biocompatibility, and targeting capabilities. biochempeg.compurepeg.com
Polymeric Nanoparticles and Micelles Incorporating Fmoc-NH-PEG12-CH2CH2COOH
In polymeric nanoparticles and micelles, Fmoc-NH-PEG12-CH2CH2COOH can play a dual role. The PEG portion provides a hydrophilic shell that enhances stability in aqueous environments and prolongs circulation. nih.gov Simultaneously, the Fmoc group, with its bulky aromatic structure, can drive the self-assembly of these systems through π-π stacking and hydrophobic interactions. nih.govnih.gov This self-assembly is a key process in the formation of micelles and can be used to encapsulate hydrophobic drugs within the core of the nanostructure. nih.gov The precise control over self-assembly offered by Fmoc-containing molecules is a significant area of research for creating well-defined and effective drug carriers. mdpi.com
Liposomal Formulations Utilizing Fmoc-NH-PEG12-CH2CH2COOH
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov Incorporating PEG derivatives into the liposome (B1194612) surface is a common strategy to create long-circulating "stealth" liposomes. biochempeg.com Fmoc-NH-PEG12-CH2CH2COOH can be used to form PEG-lipid conjugates. These conjugates are then integrated into the liposome's lipid bilayer. The PEG chain extends from the liposome surface, creating a protective hydrophilic layer that reduces clearance by the immune system, thereby increasing the drug's half-life in vivo. abbexa.com
Hydrogel Development for Controlled Release Systems with Fmoc-NH-PEG12-CH2CH2COOH
Hydrogels are three-dimensional, water-swollen polymer networks used extensively for controlled drug release and tissue engineering. rsc.orgnih.govlp.edu.ua Molecules containing Fmoc-amino acid motifs are known to be potent gelators, capable of self-assembling into fibrous networks that trap water to form a hydrogel. mdpi.comrsc.org This self-assembly is driven by a combination of hydrogen bonding between the peptide-like components and π-π stacking of the aromatic Fmoc groups. mdpi.comnih.gov
Fmoc-NH-PEG12-CH2CH2COOH can be incorporated into these systems to modulate their properties. The PEG chain can enhance the hydrophilicity and biocompatibility of the hydrogel matrix. nih.gov Furthermore, the terminal carboxylic acid can be used to covalently link therapeutic molecules within the hydrogel, allowing for their sustained and controlled release as the hydrogel degrades or as the linkages are cleaved. researchgate.net The ability to tune hydrogel properties, such as mechanical strength and degradation rate, makes them highly promising for localized and sustained drug delivery. rsc.orgmdpi.com
Research on Pharmacokinetic and Pharmacodynamic Profiles of Fmoc-NH-PEG12-CH2CH2COOH-Modified Therapeutics
The inclusion of a PEG linker, such as the PEG12 chain in Fmoc-NH-PEG12-CH2CH2COOH, is a strategic approach to optimize the pharmacokinetic and pharmacodynamic properties of bioconjugates. The hydrophilic and flexible nature of the PEG chain can significantly influence how a therapeutic agent interacts with the biological environment, affecting its circulation time, distribution in the body, and interaction with the immune system.
The length and configuration of a PEG linker are critical determinants of an ADC's in vivo performance. The PEG chain's ability to create a hydrophilic shield around the drug payload can reduce aggregation and non-specific clearance, thereby extending its time in circulation.
Detailed research has been conducted to understand how specific PEG linker architectures influence the pharmacokinetics of ADCs. A 2021 study by Dal et al. investigated various linker designs, including those with pendant 12-unit PEG chains, similar to the structure found in Fmoc-NH-PEG12-CH2CH2COOH. The study compared the pharmacokinetic profiles of these ADCs in mice. The findings revealed that ADCs constructed with two pendant 12-unit PEG chains in an amide-coupled format exhibited superior performance. nih.gov These conjugates demonstrated slower clearance rates from the bloodstream compared to ADCs with a conventional linear 24-unit PEG oligomer or the linker used in the well-known ADC, Kadcyla®. nih.gov This suggests that the specific arrangement and length of the PEG12 unit play a crucial role in improving the stability and pharmacokinetic behavior of the ADC. nih.gov
The general principle of PEGylation is that increasing the hydrodynamic size of the conjugate reduces renal filtration and prolongs circulation half-life. mdpi.com Studies on miniaturized ADCs have shown that the insertion of PEG chains significantly extends half-life; for instance, a 10 kDa PEG insertion resulted in an 11.2-fold extension in circulation time compared to a non-PEGylated conjugate. mdpi.com While this study used a much larger PEG chain than PEG12, it underscores the direct relationship between PEGylation and increased plasma residence time. The improved pharmacokinetics associated with PEG12-containing linkers are attributed to this shielding effect, which leads to slower clearance and more sustained exposure of the therapeutic agent. nih.gov
Table 1: Comparative Pharmacokinetic Performance of ADCs with Different Linker Configurations
| Linker Configuration | Relative Clearance Rate | Performance Note |
|---|---|---|
| Pendant 2x PEG12 (Amide-coupled) | Slower | Best performing conjugate with improved stability and PK profile. nih.gov |
| Linear PEG24 (Amide-coupled) | Faster | Showed faster clearance compared to the pendant PEG12 format. nih.gov |
This table is based on comparative data suggesting slower clearance for pendant PEG12 ADCs relative to other tested configurations.
A significant advantage of incorporating PEG linkers into drug conjugates is the potential to reduce immunogenicity and enhance biocompatibility. The hydrophilic PEG chain can mask the therapeutic protein or hydrophobic drug payload from recognition by the immune system, thereby reducing the risk of an anti-drug antibody (ADA) response.
Therapeutic Efficacy and Safety Studies of Fmoc-NH-PEG12-CH2CH2COOH-Functionalized Drugs
The ultimate goal of using a linker like Fmoc-NH-PEG12-CH2CH2COOH is to improve the therapeutic index of a drug, which is the balance between its efficacy and its toxicity. The enhanced pharmacokinetic and biocompatibility profiles conferred by the PEG12 linker are expected to translate into better performance in preclinical disease models and an improved safety profile.
The improved in vivo performance of therapeutics modified with PEG linkers often leads to enhanced efficacy in preclinical models of disease, particularly in oncology. The prolonged circulation half-life allows for greater accumulation of the drug at the tumor site through the enhanced permeability and retention (EPR) effect. skku.edu
| Targeting Specificity | Improved | Reduced non-specific binding and aggregation leads to more efficient delivery to the target site. labinsights.nl |
A key driver for the development of PEGylated linkers is the reduction of toxicity associated with highly potent drug payloads. By improving the stability and pharmacokinetic profile of the conjugate, the PEG12 linker helps to minimize the premature release of the cytotoxic drug into systemic circulation, thereby reducing off-target toxicities. biochempeg.com
Studies have shown that PEG modification can significantly increase the maximum tolerated dose (MTD) of a drug conjugate. For example, an affibody-drug conjugate with a 10 kDa PEG linker had an MTD at least four times higher than the non-PEGylated version. mdpi.com This indicates a significant reduction in off-target toxicity. mdpi.com The hydrophilic nature of the PEG linker reduces non-specific uptake by healthy cells and minimizes interactions that could lead to adverse effects. labinsights.nl For instance, liver toxicity, a common issue with ADCs, can be mitigated by using hydrophilic linkers that prevent the rapid clearance of overly hydrophobic conjugates by liver cells. nih.gov While specific toxicity data for Fmoc-NH-PEG12-CH2CH2COOH is not detailed in the available literature, the established principles of PEGylation strongly suggest that its inclusion in a drug conjugate would contribute to a more favorable safety profile by reducing systemic exposure to the free payload and minimizing non-specific cellular uptake.
Compound Name Table
| Compound Name |
|---|
| Fmoc-NH-PEG12-CH2CH2COOH |
| Monomethyl auristatin E (MMAE) |
V. Fmoc Nh Peg12 Ch2ch2cooh in Materials Science and Surface Functionalization Research
Surface Modification of Biomaterials using Fmoc-NH-PEG12-CH2CH2COOH
Surface modification is a critical strategy for improving the performance of biomaterials that come into contact with biological systems. The properties of a material's surface dictate its interactions with proteins, cells, and tissues. Fmoc-NH-PEG12-CH2CH2COOH is employed to tailor these surface properties, enhancing biocompatibility and introducing specific biological functionalities. The carboxylic acid group can be activated to react with primary amines on a material's surface, creating a stable amide bond and grafting the Fmoc-protected PEG chain onto the biomaterial.
Anti-Fouling Coatings and Biocompatibility Enhancement
Biofouling, the non-specific adsorption of proteins, cells, and other biomolecules onto a surface, is a major challenge for medical implants, diagnostic devices, and marine equipment. This unwanted accumulation can impair device function, trigger foreign body responses, and lead to infections. Poly(ethylene glycol) (PEG) is considered the gold standard for creating anti-fouling surfaces due to its unique properties. mdpi.com
The mechanism behind PEG's anti-fouling capability is attributed to the formation of a tightly bound hydration layer via hydrogen bonds between the ether oxygen atoms of the PEG chain and water molecules. nih.govresearchgate.net This creates a physical and energetic barrier that sterically hinders the approach and adsorption of proteins and cells. nih.govresearchgate.net By grafting Fmoc-NH-PEG12-CH2CH2COOH onto a biomaterial, a dense layer of PEG chains can be created, effectively rendering the surface resistant to biofouling. This process significantly enhances the biocompatibility of the material, reducing the likelihood of adverse immune reactions and improving its long-term performance in a biological environment. nih.gov Research on various PEGylated surfaces has demonstrated a dramatic reduction in protein adsorption compared to unmodified surfaces.
| Surface Type | Test Condition | Protein Adsorption (ng/cm²) | Reduction in Fouling (%) |
|---|---|---|---|
| Unmodified Titanium | Whole Human Serum | 435 | - |
| PEG-modified Titanium | Whole Human Serum | < 10 | > 97% |
| Unmodified Gold Sensor | Blood Plasma | ~3000 | - |
| PEG-modified Gold Sensor | Blood Plasma | < 100 | > 96% |
| Unmodified Polyaniline | 1% Human Serum | High | - |
| PEGylated Polyaniline | 1% Human Serum | Minimal (retains 99% signal) | > 99% |
Creation of Bioactive Surfaces for Cell Culture and Tissue Engineering
While the inherent bio-inertness of PEG is advantageous for preventing non-specific interactions, many applications in tissue engineering and cell culture require surfaces that actively promote specific cellular responses, such as adhesion, proliferation, and differentiation. Fmoc-NH-PEG12-CH2CH2COOH serves as an ideal linker to create such bioactive surfaces.
The process involves two key steps. First, the molecule is grafted onto a substrate via its carboxylic acid group, creating a PEGylated, non-fouling background. Second, the Fmoc protecting group is removed from the distal end of the PEG chain, typically with a mild base like piperidine (B6355638), to expose a reactive primary amine. sigmaaldrich.com This amine can then be used as an anchor point to covalently immobilize specific bioactive molecules, such as cell adhesion peptides (e.g., RGD, which mimics the extracellular matrix), growth factors, or other signaling molecules. researchgate.net
This strategy allows for precise control over the surface chemistry. The non-fouling PEG background prevents non-specific cell adhesion, ensuring that cells interact with the surface only through the intentionally immobilized bioactive ligands. Research on hydrogels functionalized with the RGD peptide sequence has shown that these materials can effectively support cell adhesion and growth, demonstrating the viability of this approach for creating materials for tissue engineering. researchgate.netnih.gov
Fabrication of Responsive and Smart Materials with Fmoc-NH-PEG12-CH2CH2COOH
Smart materials are designed to change their properties in response to external stimuli, such as changes in pH, temperature, or light. The unique chemical structure of Fmoc-NH-PEG12-CH2CH2COOH, combining a stimuli-responsive group (Fmoc) with a hydrophilic polymer chain (PEG), enables its use in the fabrication of such advanced materials.
Self-Assembled Nanostructures and Their Applications
Self-assembly is a process where molecules spontaneously organize into ordered structures. Amphiphilic molecules, which contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) segments, are particularly prone to self-assembly in aqueous environments. Fmoc-NH-PEG12-CH2CH2COOH is an amphiphilic molecule; the large, aromatic Fmoc group is highly hydrophobic, while the PEG chain is hydrophilic.
This amphiphilicity drives the self-assembly process. The hydrophobic Fmoc groups tend to aggregate to minimize their contact with water, often through π-π stacking interactions, while the hydrophilic PEG chains remain exposed to the aqueous environment. nih.govmdpi.com This balance of forces can lead to the formation of various well-defined nanostructures, such as micelles, nanofibers, or hydrogel networks. nih.gov The properties of these nanostructures can be tuned by controlling factors like concentration and pH. Such self-assembled materials, particularly hydrogels, are extensively investigated as scaffolds for 3D cell culture and as matrices for the controlled release of therapeutic agents. nih.govbohrium.com
Stimuli-Responsive Systems Incorporating Fmoc-NH-PEG12-CH2CH2COOH
The Fmoc protecting group is central to the application of this molecule in stimuli-responsive systems. The key feature of the Fmoc group is its lability to basic conditions. google.com It can be cleaved efficiently by treatment with amines, such as piperidine, or even by thermal stimuli under certain conditions. chimia.ch This cleavage transforms the molecule, removing the bulky, hydrophobic Fmoc group and exposing a hydrophilic amine.
This chemical transformation can be exploited to create materials that respond to specific triggers. For example, if Fmoc-NH-PEG12-CH2CH2COOH is used as a cross-linker to form a hydrogel, the introduction of a basic stimulus could cleave the Fmoc groups, leading to the disassembly of the gel network and the release of any encapsulated cells or drugs. This pH-sensitive behavior is highly relevant for drug delivery applications designed to release a payload in specific physiological environments.
| Stimulus Type | Agent/Condition | Typical Reaction Time | Application Principle |
|---|---|---|---|
| Chemical (Base) | 20% Piperidine in DMF | Minutes | Triggers disassembly of materials cross-linked via the Fmoc group. |
| Chemical (Base) | Triethylamine in Ionic Liquid | ~5 minutes | Allows for rapid deprotection under mild conditions. researchgate.net |
| Thermal | 120°C in DMSO | 10-15 minutes | Enables temperature-controlled release or material transformation. chimia.ch |
Integration of Fmoc-NH-PEG12-CH2CH2COOH in Diagnostic Device Development
The performance of diagnostic devices, especially biosensors, often depends on the quality of the sensor surface. The goal is to achieve highly specific detection of a target analyte in a complex biological sample, such as blood or serum, without interference from non-specific binding of other molecules. nih.gov
Fmoc-NH-PEG12-CH2CH2COOH provides a dual-functionality that is highly advantageous for biosensor fabrication.
Anti-Fouling Surface: The molecule is first attached to the sensor surface (e.g., a gold or glassy carbon electrode) to create a PEG layer. This layer acts as an effective anti-fouling coating, preventing proteins and other components of the sample matrix from adsorbing onto the sensor and generating false signals. mdpi.comacs.org This is crucial for maintaining the sensitivity and reliability of the biosensor in real-world applications. mdpi.com
Controlled Immobilization of Bioreceptors: After creating the anti-fouling background, the Fmoc group is cleaved to expose the terminal amine. This amine serves as a specific and covalent attachment point for biorecognition elements, such as antibodies, DNA probes, or enzymes, which are responsible for detecting the target analyte. acs.org This controlled, oriented immobilization can enhance the accessibility of the bioreceptor to its target, further improving sensor performance.
By combining a robust anti-fouling layer with a versatile platform for bioreceptor conjugation, Fmoc-NH-PEG12-CH2CH2COOH helps to create highly sensitive and specific diagnostic devices suitable for use with complex biological samples.
Microfluidic Devices and Bio-sensing Platforms
In the realm of microfluidics, surface properties play a critical role in the performance of bio-sensing devices. The high surface-area-to-volume ratio in microchannels can lead to significant non-specific binding of analytes and other molecules from biological samples, which can obscure the desired signal and reduce the sensitivity of the assay. Surface modification is therefore a crucial step in the fabrication of microfluidic biosensors.
Fmoc-NH-PEG12-CH2CH2COOH is well-suited for the surface functionalization of materials commonly used in microfluidics, such as glass, silicon, and polymers like polydimethylsiloxane (B3030410) (PDMS). The carboxylic acid end of the molecule can be used to covalently attach the linker to amine-functionalized surfaces, a common modification for these materials. Following attachment, the Fmoc protecting group can be removed under basic conditions to expose a primary amine. This amine then serves as an attachment point for various bioreceptors, such as antibodies, enzymes, or nucleic acids, through standard bioconjugation chemistries.
The presence of the 12-unit PEG chain creates a hydrophilic layer on the microchannel surface. This layer binds water molecules, forming a barrier that sterically hinders the adsorption of proteins and other fouling agents from the sample matrix. This reduction in non-specific binding leads to a significant improvement in the signal-to-noise ratio of the biosensor.
Detailed Research Findings:
While specific studies detailing the use of Fmoc-NH-PEG12-CH2CH2COOH in microfluidic devices are not extensively documented in publicly available literature, the principles of its application can be inferred from studies using similar PEG linkers. Research in this area typically involves the following steps:
Surface Preparation: The microchannel surface (e.g., glass or PDMS) is first cleaned and then functionalized to introduce amine groups, often using aminosilane (B1250345) chemistry.
Linker Immobilization: The Fmoc-NH-PEG12-CH2CH2COOH is then coupled to the aminated surface via its carboxylic acid group, typically using carbodiimide (B86325) chemistry (e.g., EDC/NHS).
Fmoc Deprotection: The Fmoc group is removed to expose the terminal amine.
Bioreceptor Conjugation: A specific bioreceptor (e.g., an antibody) is then covalently linked to the exposed amine.
The effectiveness of the PEG layer in reducing non-specific binding is often quantified by flowing a solution of a common protein, such as bovine serum albumin (BSA), through the modified and unmodified channels and measuring the amount of adsorbed protein.
| Surface Modification | Non-Specific BSA Adsorption (ng/cm²) | Signal-to-Noise Ratio Improvement |
| Unmodified Glass | 150 ± 20 | 1x (Baseline) |
| Amine-Functionalized | 180 ± 25 | 0.8x |
| Fmoc-NH-PEG12-CH2CH2COOH | 15 ± 5 | 10x |
This is an interactive data table based on hypothetical research findings for illustrative purposes.
Surface Plasmon Resonance (SPR) and Electrochemical Biosensors
Surface Plasmon Resonance (SPR) Biosensors
SPR is a highly sensitive, label-free optical technique used to monitor biomolecular interactions in real-time. The technique relies on the immobilization of a ligand on a sensor chip, typically a thin gold film. The performance of an SPR biosensor is heavily dependent on the quality of the sensor surface and the immobilization strategy.
Fmoc-NH-PEG12-CH2CH2COOH is an ideal linker for functionalizing gold surfaces in SPR. The process typically involves the formation of a self-assembled monolayer (SAM) of alkanethiols on the gold surface. A mixed SAM can be created using a combination of a thiol with a terminal carboxylic acid and a shorter, inert thiol. The carboxylic acid groups are then activated with EDC/NHS to react with the exposed amine of a deprotected Fmoc-NH-PEG12-CH2CH2COOH that has been coupled to the surface. Alternatively, the carboxylic acid of the linker itself can be used to couple to an amine-functionalized SAM.
The PEG12 spacer physically extends the immobilized bioreceptor away from the sensor surface, which can reduce steric hindrance and improve its accessibility for binding to the analyte in the sample flow. This often leads to more accurate measurements of binding kinetics.
Detailed Research Findings:
The application of Fmoc-NH-PEG12-CH2CH2COOH in SPR would involve the covalent attachment of a ligand (e.g., a protein) and subsequent analysis of its interaction with an analyte. The kinetic parameters of this interaction, such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), would be determined. The use of the PEG linker is expected to result in a higher functional activity of the immobilized ligand compared to direct attachment to the surface.
| Immobilization Strategy | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| Direct Amine Coupling | 1.2 x 10⁴ | 5.4 x 10⁻³ | 4.5 x 10⁻⁷ |
| Fmoc-NH-PEG12-CH2CH2COOH Linker | 3.5 x 10⁵ | 2.1 x 10⁻³ | 6.0 x 10⁻⁹ |
This is an interactive data table based on hypothetical research findings for illustrative purposes.
Electrochemical Biosensors
Electrochemical biosensors detect the binding of an analyte to a bioreceptor by measuring changes in electrical properties such as current, potential, or impedance. The electrode surface must be modified to both immobilize the bioreceptor and facilitate efficient signal transduction.
Fmoc-NH-PEG12-CH2CH2COOH can be used to functionalize the working electrode of an electrochemical biosensor. For gold electrodes, thiol-based SAMs can be used to anchor the linker. For carbon-based electrodes, the carboxylic acid group of the linker can be covalently attached to amine groups introduced on the carbon surface through electrochemical or chemical modification.
Once the linker is in place and the bioreceptor is attached, the binding of the target analyte can be detected. For example, in an amperometric biosensor, if the bioreceptor is an enzyme, its reaction with the analyte could produce or consume a species that can be electrochemically detected. The PEG layer in this context not only reduces non-specific binding but can also help to maintain the native conformation and activity of the immobilized enzyme.
Detailed Research Findings:
In a hypothetical electrochemical immunosensor for a specific antigen, the electrode would be modified with Fmoc-NH-PEG12-CH2CH2COOH to immobilize the corresponding antibody. The binding of the antigen would then be measured, for instance, by a change in impedance. The use of the PEG linker would be expected to lead to a lower limit of detection and a wider linear range due to the reduction of non-specific binding and the enhanced accessibility of the antibody.
| Analyte Concentration (ng/mL) | Change in Impedance (Ohms) - No Linker | Change in Impedance (Ohms) - With PEG12 Linker |
| 0.1 | 50 ± 15 | 150 ± 20 |
| 1 | 120 ± 30 | 450 ± 40 |
| 10 | 300 ± 50 | 1200 ± 80 |
| 100 | 650 ± 70 | 2500 ± 150 |
This is an interactive data table based on hypothetical research findings for illustrative purposes.
Vi. Emerging Research Areas and Future Perspectives of Fmoc Nh Peg12 Ch2ch2cooh
Multi-Functional Conjugates and Complex Architectures
The heterobifunctional nature of Fmoc-NH-PEG12-CH2CH2COOH is a key enabler for the synthesis of multi-component systems and intricate molecular architectures. This linker facilitates the sequential and controlled conjugation of different molecular entities, paving the way for novel biomaterials with tailored properties.
The assembly of hybrid biomolecules, which combine different classes of bioactive molecules such as peptides, lipids, and oligosaccharides, is a rapidly advancing field. Fmoc-NH-PEG12-CH2CH2COOH is well-suited for this purpose, serving as a flexible, hydrophilic bridge between disparate molecular entities. For instance, in the creation of peptide-PEG-lipid conjugates for drug delivery systems, the carboxylic acid end of the linker can be coupled to a lipid, while the Fmoc-protected amine, after deprotection, can be attached to a peptide. This modular approach allows for the combination of the cell-penetrating or targeting properties of a peptide with the self-assembly and pharmacokinetic benefits of a PEG-lipid.
The monodisperse nature of the PEG12 chain is particularly advantageous in creating homogeneous conjugates, which is crucial for reproducible pharmacology and simplified analytics. The flexibility of the PEG chain can also help to ensure that the different components of the hybrid molecule can fold and interact with their targets without significant steric hindrance.
While direct evidence of Fmoc-NH-PEG12-CH2CH2COOH in the synthesis of dendrimers is emerging, the principles of using heterobifunctional PEGs to create branched and multi-arm structures are well-established. Such architectures are of significant interest for applications like antibody-drug conjugates (ADCs), where a higher drug-to-antibody ratio is desirable.
Theoretically, a linker like Fmoc-NH-PEG12-CH2CH2COOH could be used in a convergent approach to building dendrimeric structures. For example, the carboxylic acid could be coupled to a multi-functional core, and after deprotection of the Fmoc group, further branching units or bioactive molecules could be attached to the newly exposed amine. This iterative process could lead to the formation of well-defined, multi-arm PEG structures with a high density of functional groups at their periphery. These multi-arm structures can enhance the solubility and stability of the conjugated molecules and allow for the attachment of multiple copies of a drug or targeting ligand, potentially increasing therapeutic efficacy.
Advanced Drug Delivery Systems with Tunable Properties
The development of drug delivery systems that can be tailored for specific applications is a major goal in pharmaceutical sciences. The incorporation of Fmoc-NH-PEG12-CH2CH2COOH into these systems offers a route to achieving tunable properties, such as drug release profiles and targeting capabilities.
Theranostic nanoparticles, which combine therapeutic and diagnostic (imaging) agents in a single platform, represent a frontier in personalized medicine. Heterobifunctional PEG linkers are critical components in the assembly of these nanoparticles. Fmoc-NH-PEG12-CH2CH2COOH can be used to link a therapeutic agent to a nanoparticle core, while the other terminus can be used to attach an imaging agent (e.g., a fluorescent dye or a chelator for a radionuclide).
The PEG spacer in such a construct serves multiple roles: it enhances the biocompatibility of the nanoparticle, prolongs its circulation time by reducing uptake by the reticuloendothelial system, and provides a flexible linker that allows the imaging and therapeutic moieties to function independently. The defined length of the PEG12 chain can help in controlling the distance between the nanoparticle surface and the attached molecules, which can be important for optimizing their activity.
In the realm of gene therapy, PEGylated linkers are being explored to improve the delivery of nucleic acids using non-viral vectors. PEGylation of polycationic polymers like polyethylenimine (PEI) can reduce their cytotoxicity and improve the stability of the polyplexes they form with DNA or RNA. nih.gov A linker such as Fmoc-NH-PEG12-CH2CH2COOH could be used to attach targeting ligands to the surface of these gene delivery vehicles, thereby enhancing their specificity for certain cell types. nih.gov
In cell therapy, modifying the surface of cells with molecules that can direct their migration or enhance their therapeutic effect is an area of active research. PEG linkers can be used to attach proteins, antibodies, or other bioactive molecules to the cell surface. The heterobifunctional nature of Fmoc-NH-PEG12-CH2CH2COOH would allow for a two-step modification process, providing greater control over the molecules being attached to the cell membrane.
Computational Modeling and Simulation of Fmoc-NH-PEG12-CH2CH2COOH Interactions
Computational methods, particularly molecular dynamics (MD) simulations, are becoming increasingly important in understanding the behavior of complex biomolecular systems. mdpi.com All-atom and coarse-grained MD simulations of PEGylated molecules have provided valuable insights into how PEG chains affect the conformation, dynamics, and interactions of the molecules they are attached to. nih.gov
While specific computational studies on Fmoc-NH-PEG12-CH2CH2COOH are not yet widely published, the existing body of work on PEGylated peptides and nanoparticles provides a framework for such investigations. mdpi.com MD simulations could be used to:
Predict the conformational ensemble of the Fmoc-NH-PEG12-CH2CH2COOH linker itself. This would provide information on its flexibility and the average distance it imposes between conjugated molecules.
Study the influence of the linker on the structure and function of conjugated biomolecules. For example, simulations could reveal whether the linker sterically hinders the active site of a peptide or protein.
Model the interaction of linker-containing constructs with biological membranes. This could help in understanding how these constructs are taken up by cells.
Investigate the self-assembly of molecules functionalized with this linker. This would be particularly relevant for the design of novel nanoparticles and hydrogels.
These computational studies can guide the rational design of new biomaterials and drug delivery systems that incorporate Fmoc-NH-PEG12-CH2CH2COOH, helping to predict their properties and optimize their performance.
Molecular Dynamics Simulations of PEGylation Effects
Molecular dynamics (MD) simulations have become a powerful tool for understanding the impact of PEGylation at an atomic level. researchgate.net These computational methods allow researchers to predict and analyze how the attachment of a PEG chain, such as the one in Fmoc-NH-PEG12-CH2CH2COOH, influences the behavior of a biomolecule.
MD simulations provide critical insights into several aspects of PEGylation:
Conformational Changes: Simulations can reveal how the PEG chain affects the three-dimensional structure and flexibility of a conjugated peptide or protein. researchgate.netnih.gov For instance, studies have shown that PEGylation can stabilize partially unfolded states of proteins, potentially preventing irreversible denaturation. researchgate.net
Hydrodynamic Radius: The hydrated PEG chain significantly increases the effective size of the molecule in solution. youtube.com MD simulations help in quantifying this increase in the hydrodynamic radius, which is a key factor in reducing renal clearance and extending the circulation half-life of therapeutic proteins. youtube.com
Solvent Interactions: These simulations model the interaction between the PEG chain and surrounding water molecules, explaining the enhanced solubility and altered pharmacokinetic properties of the bioconjugate. youtube.com
Steric Shielding: A primary benefit of PEGylation is its ability to "shield" the attached biomolecule from proteolytic enzymes and the immune system. nih.gov MD simulations can map the surface area of the protein covered by the dynamic movements of the PEG chain, predicting the effectiveness of this shielding. acs.org
Research using MD simulations has demonstrated that the length and density of the PEG chains are critical parameters that modulate these effects. nih.govacs.org By simulating a specific linker like Fmoc-NH-PEG12-CH2CH2COOH, researchers can optimize the design of bioconjugates for specific therapeutic applications before engaging in costly and time-consuming experimental synthesis. researchgate.net
| Parameter Investigated via MD Simulation | Key Insights Gained | Relevance to Fmoc-NH-PEG12-CH2CH2COOH |
|---|---|---|
| Conformation and Dynamics | Predicts how PEGylation alters protein/peptide folding, stability, and flexibility. researchgate.netnih.gov | Optimizes the attachment site to minimize disruption of the biomolecule's active site. |
| Hydrodynamic Volume | Quantifies the increase in molecular size, which correlates with reduced renal clearance. youtube.com | Helps predict the pharmacokinetic profile of the resulting bioconjugate. |
| Steric Hindrance and Shielding | Models the masking of epitopes or cleavage sites from antibodies and enzymes. nih.gov | Aids in designing conjugates with reduced immunogenicity and increased stability. |
| Interactions with Membranes/Receptors | Simulates how the PEG linker influences the binding of the conjugate to cell surfaces or target receptors. nih.govresearchgate.net | Provides a mechanistic understanding of how the linker may affect drug efficacy and targeting. |
In Silico Design of Fmoc-NH-PEG12-CH2CH2COOH-Based Bioconjugates
The principles of rational drug design are increasingly being applied to the development of complex bioconjugates, with in silico methods playing a pivotal role. researchgate.net For linkers like Fmoc-NH-PEG12-CH2CH2COOH, computational approaches enable the pre-screening and optimization of conjugate designs, saving significant resources.
Key areas where in silico design is applied include:
Antibody-Drug Conjugates (ADCs): The precise length and flexibility of the linker are critical for the efficacy of ADCs. Computational modeling can predict how the 12-unit PEG chain of this linker will affect the release of the cytotoxic payload at the target site. It also helps in selecting the optimal conjugation site on the antibody to ensure minimal impact on antigen binding. precisepeg.com
PROTACs (Proteolysis Targeting Chimeras): Fmoc-NH-PEG12-CH2CH2COOH is explicitly used as a PEG-based linker in the synthesis of PROTACs. medchemexpress.com In silico docking and molecular modeling are used to design PROTACs where the linker optimally orients the two ligand-binding heads—one for the target protein and one for an E3 ubiquitin ligase—to facilitate efficient ubiquitination and subsequent degradation of the target protein.
| Computational Approach | Application in Bioconjugate Design | Specific Relevance for Fmoc-NH-PEG12-CH2CH2COOH |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of the bioconjugate to its biological target. rsc.org | Optimizing the geometry of PROTACs to ensure effective ternary complex formation. |
| Homology Modeling | Generates 3D structures of target proteins when experimental structures are unavailable. | Provides a structural basis for designing site-specific conjugation strategies. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate structural features of the linker and conjugate with biological activity. | Predicts the therapeutic efficacy of a series of bioconjugates with varying linker attachment points. |
| All-Atom and Coarse-Grained Simulations | Provides detailed or simplified models of molecular motion and interaction over time. researchgate.netresearchgate.net | Assesses the linker's flexibility and its role in mediating interactions between the conjugated molecule and its environment. |
Regulatory and Translational Research Considerations for Fmoc-NH-PEG12-CH2CH2COOH-Based Products
The transition of a bioconjugate from a laboratory concept to a clinical product involves navigating a complex regulatory landscape. For products utilizing Fmoc-NH-PEG12-CH2CH2COOH, several key considerations related to their PEGylated nature are paramount.
Immunogenicity and Anti-PEG Antibodies: A growing concern in the field is the existence of pre-existing and treatment-induced anti-PEG antibodies in a significant portion of the population. tandfonline.comtandfonline.com These antibodies can bind to the PEG chain of the therapeutic, potentially leading to accelerated clearance, reduced efficacy, and hypersensitivity reactions. tandfonline.comnih.gov Regulatory agencies require thorough evaluation of the immunogenic potential of any new PEGylated therapeutic.
Characterization and Heterogeneity: Amine-reactive PEGylation can result in a heterogeneous mixture of products with PEG chains attached at different sites on the protein. acs.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) demand rigorous characterization of these mixtures to ensure consistency, purity, and safety. enovatia.com The use of a discrete PEG linker like Fmoc-NH-PEG12-CH2CH2COOH, which has a defined molecular weight, simplifies characterization compared to traditional polydisperse PEG reagents. enovatia.com
Regulatory Classification: A PEGylated therapeutic is generally considered a new drug or new biologic, even if the parent molecule is already approved. nih.gov This necessitates a comprehensive and costly development program, including full preclinical and clinical trials, which represents a significant barrier to translation. nih.gov
Long-Term Effects: While PEG is generally considered biocompatible, questions remain about the potential long-term consequences of repeated administration, including vacuolation observed in cells of the kidney and choroid plexus in preclinical models. These findings necessitate careful toxicological evaluation.
The development of PEGylated products requires a strategic approach that addresses these challenges early in the research phase to facilitate a smoother path toward clinical translation and regulatory approval. nih.govnih.gov
| Regulatory/Translational Consideration | Challenge or Requirement | Mitigation Strategy/Approach |
|---|---|---|
| Immunogenicity | Presence of anti-PEG antibodies can compromise safety and efficacy. tandfonline.comnih.gov | Screening patients for anti-PEG antibodies; developing alternative, less immunogenic polymers. tandfonline.com |
| Product Characterization | PEGylated products are often heterogeneous mixtures that require extensive analytical characterization for regulatory approval. acs.orgenovatia.com | Using monodisperse linkers like Fmoc-NH-PEG12-CH2CH2COOH; developing advanced analytical techniques for characterization. enovatia.com |
| Regulatory Pathway | PEGylated bioconjugates are typically regulated as new molecular entities, requiring extensive clinical trials. nih.gov | Engaging with regulatory agencies early in development; designing robust preclinical and clinical study plans. |
| Toxicology | Potential for long-term tissue accumulation and cellular changes (e.g., vacuolation). | Conducting comprehensive long-term toxicology studies in relevant animal models. |
Q & A
Q. What is the role of the Fmoc group in Fmoc-NH-PEG12-CH2CH2COOH during peptide synthesis?
The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protective group for the primary amine (-NH) during solid-phase peptide synthesis (SPPS). It prevents undesired side reactions by blocking the amine from participating in coupling steps until deprotection, which is achieved using a basic solution (e.g., 20% piperidine in DMF). This allows sequential, site-specific conjugation of amino acids or other molecules .
Q. How does the PEG12 spacer influence bioconjugation efficiency in biomolecule modifications?
The 12-unit polyethylene glycol (PEG12) spacer enhances solubility in aqueous and organic solvents, reducing aggregation of hydrophobic biomolecules. It also minimizes steric hindrance between the Fmoc-protected amine and reactive carboxyl (-COOH) group, improving accessibility for carbodiimide-mediated coupling (e.g., EDC/NHS chemistry). However, longer PEG chains may introduce conformational flexibility, requiring optimization of reaction times and molar ratios .
Q. What are the recommended storage conditions for Fmoc-NH-PEG12-CH2CH2COOH to maintain stability?
Store the compound at 2–8°C in a sealed, moisture-free container under inert gas (e.g., argon). Prolonged exposure to light, humidity, or temperatures >25°C can hydrolyze the Fmoc group or degrade the PEG backbone. Pre-dissolved aliquots in anhydrous DMF or DMSO should be stored at -20°C and used within 1 week to prevent oxidation .
Q. Which solvents are optimal for dissolving Fmoc-NH-PEG12-CH2CH2COOH in aqueous reaction systems?
The compound exhibits high solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in water. For aqueous reactions, a co-solvent system (e.g., 10–30% DMF in PBS, pH 7.4) is recommended to balance solubility and biomolecule stability. Avoid chloroform or THF unless working with lipid-based delivery systems .
Q. How is the purity of Fmoc-NH-PEG12-CH2CH2COOH validated post-synthesis?
Analytical HPLC with UV detection (220 nm for Fmoc, 254 nm for PEG) and reverse-phase C18 columns is standard. Confirm molecular weight integrity via MALDI-TOF or ESI-MS. Purity >95% (by HPLC) is critical for reproducible bioconjugation outcomes, with trace impurities (e.g., free PEG diols) quantified using evaporative light scattering detection (ELSD) .
Advanced Research Questions
Q. How can reaction conditions be optimized for conjugating Fmoc-NH-PEG12-CH2CH2COOH to amine-containing biomolecules?
- pH control : Maintain pH 6.0–7.5 (using MES or HEPES buffers) to activate the carboxyl group without hydrolyzing the Fmoc group.
- Coupling agents : Use HATU or EDC/NHS in stoichiometric excess (1.5–2.0 equivalents relative to the biomolecule).
- Kinetic monitoring : Track reaction progress via ninhydrin assays or FTIR to detect free amine depletion.
- Workflow : Conduct stepwise addition of reagents to avoid side reactions (e.g., Fmoc cleavage under acidic conditions) .
Q. What analytical techniques resolve structural ambiguities in Fmoc-NH-PEG12-CH2CH2COOH conjugates?
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d6) confirm PEG spacer integrity and Fmoc group retention.
- SEC-MALS : Size-exclusion chromatography with multi-angle light scattering analyzes hydrodynamic radius and aggregation state.
- XPS : X-ray photoelectron spectroscopy detects surface composition discrepancies in drug-delivery nanoparticles modified with the compound .
Q. How do conflicting data on PEG12 spacer stability in acidic microenvironments impact experimental design?
While PEG12 is generally stable at pH 4–9, studies report hydrolytic degradation under prolonged acidic conditions (e.g., lysosomal pH 4.5). To address this:
- Pre-test stability using accelerated aging studies (40°C, pH 4.5 buffer for 24–72 hours).
- For intracellular applications, incorporate pH-insensitive linkers (e.g., disulfide bonds) alongside PEG12 to ensure controlled release .
Q. What strategies mitigate steric hindrance when conjugating Fmoc-NH-PEG12-CH2CH2COOH to bulky biomolecules?
- Site-directed conjugation : Use enzymatic tags (e.g., Sortase A) or click chemistry (azide-alkyne) to target specific residues.
- PEG length modulation : Compare shorter PEG variants (e.g., PEG6 or PEG8) to balance solubility and steric effects.
- Pre-activation : Pre-form the NHS ester of the carboxyl group before introducing the biomolecule to reduce competition with the Fmoc-protected amine .
Q. How can researchers reconcile discrepancies in reported conjugation efficiencies across studies?
Variability often arises from differences in:
- Molar ratios : Optimize using a Design of Experiments (DoE) approach.
- Solvent systems : DMSO may enhance activation but reduce biomolecule stability.
- Analytical methods : Standardize quantification via fluorescence labeling (e.g., FITC-tagged PEG) or radiometric assays. Cross-validate results with orthogonal techniques (HPLC + MS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
